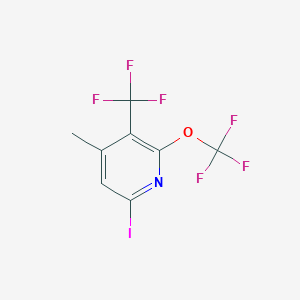
6-Iodo-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine is a synthetic organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds that are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions Common starting materials might include 4-methylpyridine and various halogenating agents
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming pyridine N-oxides.
Reduction: Reduction reactions could involve the removal of halogen atoms or the reduction of the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
6-Iodo-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine could have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-(trifluoromethoxy)pyridine: Lacks the iodine and trifluoromethyl groups.
6-Iodo-4-methylpyridine: Lacks the trifluoromethoxy and trifluoromethyl groups.
2-(Trifluoromethoxy)-3-(trifluoromethyl)pyridine: Lacks the iodine and methyl groups.
Propriétés
Formule moléculaire |
C8H4F6INO |
|---|---|
Poids moléculaire |
371.02 g/mol |
Nom IUPAC |
6-iodo-4-methyl-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H4F6INO/c1-3-2-4(15)16-6(17-8(12,13)14)5(3)7(9,10)11/h2H,1H3 |
Clé InChI |
OTDDRQWTRNPIPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1C(F)(F)F)OC(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















